6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- Conformational Studies: Early work by Crabb and Jones (1970) focused on synthesizing racemic isomers of related compounds, offering insights into their configurations and preferred conformations through NMR and IR spectroscopy studies (Crabb & Jones, 1970). This foundational research aids in understanding the structural properties of 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine derivatives.
- Crystal Structure: Jeon et al. (2015) analyzed the crystal structure of a compound with a similar structural framework, highlighting the molecular interactions and geometric conformations critical for its activity as an antifeedant in pest control (Jeon, Kim, Kang, & Kim, 2015).
Synthetic Applications
- Heterocyclic Chemistry: Abdel-Megid et al. (2013) prepared new triazolopyridines and pyridotriazines incorporating a 6-methylchromone moiety, demonstrating the versatility of pyrido[3,2-b][1,4]oxazine derivatives in synthesizing complex heterocyclic systems (Abdel-Megid, Ibrahim, Gabr, El-Gohary, & Mohamed, 2013).
- One-Pot Synthesis: Cho et al. (2003) reported a convenient method for preparing pyrido[2,3-b][1,4]oxazin-2-ones, showcasing the efficiency of one-pot synthesis techniques in creating bicyclic heteroaromatic compounds (Cho, Park, Kim, Lee, Ma, Song, Joo, Falck, Shiro, Shin, & Yoon, 2003).
Biological and Pharmacological Applications
- Antimicrobial Activity: Hossan et al. (2012) explored the antimicrobial potential of oxazinone derivatives, emphasizing the relevance of these compounds in developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
- Antibacterial Agents: Hayakawa, Hiramitsu, and Tanaka (1984) synthesized various analogues of pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acids, identifying compounds with potent antibacterial activity against a range of pathogens (Hayakawa, Hiramitsu, & Tanaka, 1984).
Properties
IUPAC Name |
6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-2-3-7-8(10-6)9-4-5-11-7/h2-3H,4-5H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTDFJXFRVXAGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624703 | |
Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20567-67-3 | |
Record name | 6-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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